

Application Note: Experimental Protocols for 3,3-Bis(2-hydroxyethyl)urea

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Compound of Interest

Compound Name: 3,3-bis(2-hydroxyethyl)urea

CAS No.: 23270-55-5

Cat. No.: B1329720

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Introduction & Chemical Profile

3,3-bis(2-hydroxyethyl)urea (BHEU) is an unsymmetrical urea derivative characterized by two hydroxyl groups attached to a single nitrogen atom.^[1] Unlike its symmetrical isomer (

-bis(2-hydroxyethyl)urea), BHEU possesses a unique reactivity profile due to the presence of a primary amide group (

) and a tertiary amine-like nitrogen carrying two hydroxyethyl arms.^[1]

- IUPAC Name: 1,1-bis(2-hydroxyethyl)urea^{[1][2]}

- CAS Number: 23270-55-5^{[1][2][3]}

- Molecular Formula:

^{[2][4]}

- Molecular Weight: 148.16 g/mol ^{[2][4]}

- Solubility: Highly soluble in water, alcohols, and polar aprotic solvents (DMSO, DMF).[1]

Key Applications:

- Pharmaceuticals: Precursor for nitrosourea-based antineoplastic agents (alkylating drugs).[1]
- Polymer Science: Diol chain extender in polyurethane synthesis; crosslinker for epoxy resins.[1]
- Cosmetics: Humectant and hydrotrope (though the symmetrical isomer is more common here).

Synthesis Protocol: Preparation of BHEU

While industrial methods use urea transamidation, the Cyanate Method is preferred for research applications requiring high purity (>98%) to avoid biuret and cyclic byproducts.

Mechanism

The reaction involves the nucleophilic attack of diethanolamine (secondary amine) on the electrophilic carbon of cyanic acid (generated in situ from potassium cyanate and acid).

Materials

- Reagents: Diethanolamine (DEA, >99%), Potassium Cyanate (KOCN), Hydrochloric Acid (37%), Ethanol (Absolute).[1]
- Equipment: 3-neck round-bottom flask (500 mL), mechanical stirrer, dropping funnel, thermometer, ice bath, rotary evaporator.

Step-by-Step Procedure

- Setup: Equip the 3-neck flask with a mechanical stirrer and a thermometer. Place in an ice bath to maintain temperature between 0–5°C.
- Dissolution: Dissolve 0.5 mol (52.6 g) of Diethanolamine in 100 mL of distilled water. Add 0.55 mol (44.6 g) of Potassium Cyanate. Stir until fully dissolved.
- Acidification (Critical Step):

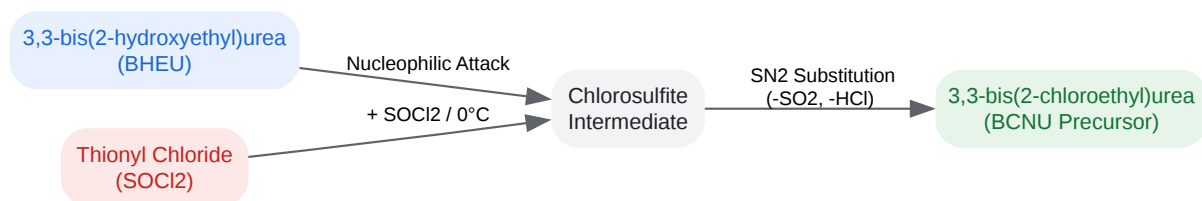
- Slowly add 0.55 mol of HCl (diluted 1:1 with water) dropwise via the addition funnel.
- Caution: Maintain temperature below 10°C to prevent hydrolysis of cyanic acid to
and
.
- The reaction is exothermic; adjust addition rate accordingly.
- Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4 hours.
- Isolation:
 - Evaporate water under reduced pressure (Rotavap, 60°C) to obtain a semi-solid residue (Product + KCl).[1]
 - Add 200 mL of hot absolute ethanol to the residue. BHEU dissolves; KCl remains insoluble.[1]
 - Filter the hot mixture through a sintered glass funnel to remove KCl.
- Purification:
 - Cool the ethanolic filtrate to 4°C overnight. BHEU will crystallize.[1][5]
 - Filter crystals and dry in a vacuum oven at 40°C for 12 hours.

Yield: ~85-90% Melting Point: 91–93°C[1]

Pharmaceutical Application: Synthesis of Nitrogen Mustard Precursors

BHEU is a critical scaffold for synthesizing chlorinated urea derivatives (nitrogen mustards), which are precursors to nitrosourea cancer drugs.[1]

Workflow Diagram



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Caption: Conversion of BHEU to 3,3-bis(2-chloroethyl)urea via chlorination, a key step in synthesizing alkylating antineoplastic agents.

Protocol: Chlorination with Thionyl Chloride

Safety Alert:

releases toxic

and HCl gases. Perform strictly in a fume hood.

- Suspension: Suspend 10 g of BHEU in 50 mL of dry chloroform () in a round-bottom flask.
- Addition: Add 2.5 equivalents of Thionyl Chloride () dropwise at 0°C.
- Reflux: Heat the mixture to reflux (60°C) for 3 hours. The solid will dissolve as the reaction proceeds, followed by precipitation of the chlorinated product.
- Quench: Cool to room temperature. Pour the mixture onto crushed ice to hydrolyze excess .
- Extraction: Extract the organic layer with dichloromethane (DCM). Wash with saturated to neutralize acid.[1]
- Result: Evaporation yields 3,3-bis(2-chloroethyl)urea, a white crystalline solid.[1]

Polymer Science Application: Polyurethane Synthesis

BHEU acts as a chain extender in polyurethane (PU) synthesis. Its two hydroxyl groups react with diisocyanates to form hard segments within the polymer matrix.

Experimental Setup

- Reactants: Polyol (PTMEG, 1000 MW), Diisocyanate (MDI or TDI), Chain Extender (BHEU).
[1]
- Stoichiometry: The "Isocyanate Index" () is critical. Typically set to 1.05.[1]

Step-by-Step Protocol

- Prepolymer Formation:
 - Dehydrate the Polyol (PTMEG) at 100°C under vacuum for 1 hour.
 - React Polyol with Diisocyanate (MDI) at 80°C for 2 hours under Nitrogen to form an NCO-terminated prepolymer.
- Chain Extension (The BHEU Step):
 - Dissolve BHEU in a minimal amount of dry DMF (if solid) or melt it (if using bulk method).
 - Add BHEU to the prepolymer.
 - Vigorous Mixing: Mix at 2000 rpm for 30-60 seconds. The viscosity will rise rapidly.
- Curing:
 - Pour the viscous mixture into a Teflon mold pre-heated to 100°C.
 - Cure at 100°C for 24 hours.
- Testing: Analyze tensile strength and glass transition temperature (

). BHEU-based PUs typically exhibit higher hydrophilicity than those made with 1,4-butanediol.[1]

Analytical Characterization

Use the following data to validate the identity of synthesized BHEU.

Technique	Parameter	Expected Value / Observation
Melting Point	Range	91 – 93 °C (Sharp melting point indicates high purity)
FT-IR	O-H Stretch	3300–3450 cm ⁻¹ (Broad, strong)
C=O[1] Stretch	1630–1650 cm ⁻¹ (Amide I, characteristic of urea)	
N-H Stretch	3200 cm ⁻¹ (Primary amide doublet)	
¹ H NMR	Solvent: DMSO-d ₆	3.4 ppm (t, 4H,); 3.6 ppm (t, 4H,); 5.8 ppm (s, 2H,)
Solubility	Water	> 100 g/L (Highly Soluble)

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